3-(Cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfonyl chloride

Catalog No.
S14166571
CAS No.
M.F
C11H21ClO3S
M. Wt
268.80 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfo...

Product Name

3-(Cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfonyl chloride

IUPAC Name

3-(cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfonyl chloride

Molecular Formula

C11H21ClO3S

Molecular Weight

268.80 g/mol

InChI

InChI=1S/C11H21ClO3S/c1-11(2,9-16(12,13)14)8-15-7-10-5-3-4-6-10/h10H,3-9H2,1-2H3

InChI Key

BPXIUPBMOIRTGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC1CCCC1)CS(=O)(=O)Cl

3-(Cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfonyl chloride is a sulfonyl chloride compound characterized by its unique structure, which includes a cyclopentyl group and a methoxy substituent. The compound's molecular formula is C_{12}H_{19}ClO_2S, and it features a sulfonyl chloride functional group that enhances its reactivity in various

  • Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
  • Hydrolysis: In the presence of water, the sulfonyl chloride can hydrolyze to yield the corresponding sulfonic acid.
  • Reduction: Under specific conditions, it can be reduced to form the corresponding sulfonyl hydride.

These reactions are essential for synthesizing various derivatives that may exhibit distinct biological activities or enhanced properties.

The synthesis of 3-(Cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfonyl chloride typically involves several steps:

  • Formation of Sulfonic Acid: The starting material is usually a corresponding alcohol or phenol that is reacted with chlorosulfonic acid to introduce the sulfonic acid group.
  • Conversion to Sulfonyl Chloride: The sulfonic acid can then be converted to the sulfonyl chloride through treatment with thionyl chloride or oxalyl chloride under controlled conditions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

These methods ensure that the compound is synthesized efficiently while maintaining high purity levels.

3-(Cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfonyl chloride has several applications in various fields:

  • Organic Synthesis: It serves as a reagent for introducing sulfonyl groups into organic molecules.
  • Medicinal Chemistry: The compound can be utilized in the synthesis of biologically active molecules, including potential pharmaceuticals.
  • Material Science: It is used in the development of functional materials such as polymers and resins that require specific chemical modifications.

Interaction studies involving 3-(Cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfonyl chloride focus on its reactivity with various nucleophiles. These studies help elucidate how the compound interacts with biological molecules and its potential effects on cellular processes. Understanding these interactions is crucial for predicting the biological activity of synthesized derivatives.

Several compounds share structural similarities with 3-(Cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfonyl chloride. Here are a few notable examples:

Compound NameStructureUnique Features
3-Ethoxy-2,2-dimethylpropane-1-sulfonyl chlorideC_{12}H_{19}ClO_2SEthoxy group instead of cyclopentyl; used in similar applications
Cyclopropanesulfonyl chlorideC_{3}H_{5}ClO_{2}SSmaller cycloalkane; exhibits different reactivity patterns
2,7-Dimethylimidazo[1,2-a]pyridine-3-sulfonyl chlorideC_{10}H_{10}ClN_{3}O_{2}SContains nitrogen; used in biochemical applications

The uniqueness of 3-(Cyclopentylmethoxy)-2,2-dimethylpropane-1-sulfonyl chloride lies in its specific combination of a cyclopentyl group and a methoxy substituent, which may influence its reactivity and biological activity compared to other similar compounds. This distinctive structure allows for targeted modifications that could lead to novel therapeutic agents or materials with specialized properties.

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Exact Mass

268.0899934 g/mol

Monoisotopic Mass

268.0899934 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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